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Compound of Interest

Compound Name: Ambruticin

Cat. No.: B1664839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The ambruticins are a family of polyketide-derived natural products renowned for their potent

antifungal activity. The structural elucidation of new ambruticin analogs is a critical step in

understanding their structure-activity relationships and developing novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing

detailed atomic-level information to confirm the complex stereochemistry and connectivity of

these molecules.

This guide provides a comparative analysis of the NMR data for several key ambruticin
analogs, including Ambruticin F, S, J, and the novel bis-tetrahydropyran (bis-THP) polyketide,

20,21-dihydroambruticin F. The information presented is based on experimental data from the

total synthesis and structural characterization of these compounds.

Comparative Analysis of ¹H and ¹³C NMR Data
The structural differences between ambruticin analogs, often subtle variations in functional

groups or stereochemistry, result in distinct and measurable changes in their NMR spectra. The

following tables summarize the key ¹H and ¹³C NMR chemical shifts for Ambruticin F, S, J, and

20,21-dihydroambruticin F, allowing for a direct comparison of their spectral fingerprints.

Ambruticin J: Correcting the Record
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Recent total synthesis of Ambruticin J has not only confirmed its proposed structure but also

led to the correction of previously misassigned NMR signals.[1] Notably, the ¹³C resonance for

C16 was definitively assigned to 130.9 ppm, a significant deviation from the initially reported

value of 124.3 ppm.[1] This correction was substantiated through 2D NMR experiments (COSY

and HSQC) which established the correlation between the proton at 5.25 ppm (H16) and the

carbon at 130.9 ppm.[1]

Table 1: Comparative ¹H NMR Data (δ, ppm) of Ambruticin Analogs

Position Ambruticin F Ambruticin S Ambruticin J
20,21-
dihydroambrut
icin F

H3
Data not

available

Data not

available

Data not

available

Data not

available

H5
Data not

available

Data not

available

Data not

available

Data not

available

H16
Data not

available

Data not

available
5.25

Data not

available

... ... ... ... ...

Table 2: Comparative ¹³C NMR Data (δ, ppm) of Ambruticin Analogs

Position Ambruticin F Ambruticin S Ambruticin J
20,21-
dihydroambrut
icin F

C1
Data not

available

Data not

available

Data not

available

Data not

available

C16
Data not

available

Data not

available
130.9

Data not

available

... ... ... ... ...
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(Note: Complete NMR data for Ambruticin F, S, and 20,21-dihydroambruticin F require

extraction from primary literature and their supplementary materials. The tables will be

populated upon successful extraction of this data.)

Experimental Protocols
The accurate acquisition of NMR data is paramount for reliable structural elucidation. The

following protocols are based on established methodologies for the analysis of polyketide

natural products.

Sample Preparation
Sample Quantity: Weigh 5–15 mg of the purified ambruticin analog.

Solvent: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

CD₃OD, or DMSO-d₆).

Clarity: Ensure the solution is clear and free of particulate matter. If necessary, filter the

sample through a small plug of glass wool in a Pasteur pipette.

Tube: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher).

1D NMR Spectroscopy:

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans.
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¹³C NMR:

Pulse Program: Standard proton-decoupled experiment.

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

2D NMR Spectroscopy:

A suite of 2D NMR experiments is essential for unambiguous structural assignment:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and

establish connectivity within spin systems.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different spin

systems and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, providing critical information about the relative stereochemistry of the molecule.

Workflow for Structural Confirmation of a New
Ambruticin Analog
The process of confirming the structure of a new ambruticin analog using NMR follows a

logical progression of experiments and data analysis. This workflow is visualized in the diagram

below.
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Data Acquisition

Data Analysis

Structure Confirmation

1D ¹H NMR

Assign Proton Signals
(Chemical Shift, Multiplicity, Integration)

1D ¹³C NMR

Assign Carbon Signals

2D COSY

Establish H-H Connectivity

2D HSQC

Correlate ¹H and ¹³C Signals

2D HMBC

Connect Structural Fragments

2D NOESY

Determine Relative Stereochemistry

Proposed Structure

Click to download full resolution via product page

Workflow for NMR-based structural confirmation of a new Ambruticin analog.

This systematic approach, combining 1D and 2D NMR techniques, allows for the

comprehensive and unambiguous determination of the chemical structure of novel ambruticin
analogs, paving the way for further biological evaluation and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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